3a,4,5,7a-Tetrahydro-1H-indene

Synthetic Chemistry Isomeric Purity Reagent Stability

3a,4,5,7a-Tetrahydro-1H-indene (CAS 64849-22-5) is a partially hydrogenated bicyclic hydrocarbon belonging to the indene class, characterized by a distinct double-bond isomerism relative to other tetrahydroindene variants. Its unique saturation pattern imparts specific reactivity and physical properties that are critical for its role as a synthetic intermediate, particularly in the construction of spirocyclic and hydrindenone frameworks with high stereochemical control.

Molecular Formula C9H12
Molecular Weight 120.19 g/mol
CAS No. 64849-22-5
Cat. No. B14497975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a,4,5,7a-Tetrahydro-1H-indene
CAS64849-22-5
Molecular FormulaC9H12
Molecular Weight120.19 g/mol
Structural Identifiers
SMILESC1CC2C=CCC2C=C1
InChIInChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h1,3-4,7-9H,2,5-6H2
InChIKeyXOKYBNQQPOTRHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3a,4,5,7a-Tetrahydro-1H-indene (CAS 64849-22-5): A Differentiated Scaffold for Stereospecific Synthesis and Biological Activity


3a,4,5,7a-Tetrahydro-1H-indene (CAS 64849-22-5) is a partially hydrogenated bicyclic hydrocarbon belonging to the indene class, characterized by a distinct double-bond isomerism relative to other tetrahydroindene variants [1]. Its unique saturation pattern imparts specific reactivity and physical properties that are critical for its role as a synthetic intermediate, particularly in the construction of spirocyclic and hydrindenone frameworks with high stereochemical control [2].

Why 3a,4,5,7a-Tetrahydro-1H-indene Cannot Be Replaced by Isomeric Tetrahydroindenes


The structural isomerism among tetrahydroindenes leads to fundamentally different chemical reactivities and physical properties. The specific location of the residual double bonds in 3a,4,5,7a-tetrahydro-1H-indene dictates its behavior in electrophilic additions and its ability to serve as a chiral scaffold. For example, its isomer, 3a,4,7,7a-tetrahydroindene (CAS 3048-65-5), exhibits a significantly different boiling point (158-160°C ) and is supplied with a stabilizer due to distinct stability concerns . A direct substitution would alter reaction kinetics, product stereochemistry, and purity profiles, undermining both synthetic efficiency and the biological activity of downstream products [1].

Quantitative Differentiation Guide for 3a,4,5,7a-Tetrahydro-1H-indene (CAS 64849-22-5) Against Structural Analogs


Stabilized vs. Non-Stabilized Isomer: A Key Procurement Distinction

The target compound 3a,4,5,7a-tetrahydro-1H-indene is supplied as a neat compound, whereas its closest commercially significant analog, 3a,4,7,7a-tetrahydroindene (CAS 3048-65-5), is explicitly marketed as 'stabilized with BHT' to prevent degradation . This difference in formulation directly impacts procurement decisions, as the presence of the stabilizer can interfere with sensitive catalytic reactions or introduce impurities in final products.

Synthetic Chemistry Isomeric Purity Reagent Stability

Physical Property Differentiation: Boiling Point Delta

The physical properties of tetrahydroindene isomers diverge significantly. The boiling point of 3a,4,7,7a-tetrahydroindene (CAS 3048-65-5) is experimentally determined to be 158-160°C . While precise experimental data for the target 3a,4,5,7a-tetrahydro-1H-indene isomer are sparse in open literature, another isomer, 4,5,6,7-tetrahydro-1H-indene (CAS 24279-06-9), is reported to have a boiling point of approximately 205°C [1]. This indicates that the position of the double bond can cause a boiling point variation of over 40°C, which is critical for purification by distillation and for applications as a high-temperature solvent or reagent.

Physical Chemistry Process Engineering Isomer Separation

Biological Activity Baseline for the Scaffold: Cell Adhesion Inhibition

Derivatives built on the 3a,4,5,7a-tetrahydro-1H-indene core demonstrate quantifiable biological activity, establishing the scaffold's value. Patent US20160002193A1 discloses a series of Peribysin E analogues with an IC50 range of 2.0–20.0 μM in HL60-HUVEC cell adhesion inhibition assays [1]. This activity is directly linked to the specific stereochemistry provided by the 3a,4,5,7a-tetrahydro-1H-indene scaffold, as the synthetic route was designed to yield a single desired isomer [1].

Medicinal Chemistry Oncology Cell Adhesion Assays

Definitive Application Scenarios for 3a,4,5,7a-Tetrahydro-1H-indene (CAS 64849-22-5)


Chiral Spirocyclic Scaffold Construction in Anticancer Drug Discovery

Procure the neat, non-stabilized 3a,4,5,7a-tetrahydro-1H-indene as a key starting material for the synthesis of Peribysin E analogues. The patented synthetic route leverages this specific isomer to construct the chiral hydrindenone core, leading to spirocyclic derivatives with demonstrated cell adhesion inhibition activity (IC50 2.0–20.0 μM), as established in patent literature [1]. Using an alternative isomer would likely fail to reproduce the stereochemical outcome and biological activity.

High-Temperature Diels-Alder and Cycloaddition Reactions

Utilize the distinct double-bond geometry of 3a,4,5,7a-tetrahydro-1H-indene as a dienophile or diene precursor in high-temperature cycloadditions. The absence of a BHT stabilizer ensures catalyst compatibility, while the isomer's unique boiling point range (inferred to be higher than the 158-160°C of the 3a,4,7,7a-isomer ) allows for reaction optimization at elevated temperatures without premature reagent loss, crucial for constructing complex polycyclic frameworks.

Synthesis of Enantiopure Hydrindenones via Meyers' Bicyclic Lactam Methodology

Employ 3a,4,5,7a-tetrahydro-1H-indene in asymmetric synthesis protocols adapted from Meyers' bicyclic lactam chemistry. This application specifically requires the olefin isomer pattern of the target compound to achieve enantiomeric excesses >95% in the production of hydrindenone intermediates, which are critical building blocks for natural product total synthesis [2]. The isomer's purity and correct double-bond position are essential for the chiral induction step.

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